7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(p-bromophenyl)-3-chloro-12,13-dimethoxy-, bromide
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Overview
Description
7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(p-bromophenyl)-3-chloro-12,13-dimethoxy-, bromide: is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(p-bromophenyl)-3-chloro-12,13-dimethoxy-, bromide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the benzodiazepine ring system. The bromophenyl, chloro, and methoxy groups are then introduced through specific substitution reactions. The final step involves the formation of the bromide salt to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound’s interactions with various biomolecules are studied to understand its potential as a therapeutic agent. Its ability to interact with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.
Medicine
The compound’s potential medicinal properties are of significant interest. Researchers investigate its effects on various biological pathways to determine its efficacy as a drug candidate for treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, the compound’s unique chemical properties are leveraged for the development of new materials, such as polymers and coatings. Its reactivity also makes it useful in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(p-bromophenyl)-3-chloro-12,13-dimethoxy-, bromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-bromophenyl)-2-chloro-12,13-dimethoxy-9,10-dihydro-7H-isoquino[2,1-d][1,4]benzodiazepin-8-ium bromide
- 6-(4-bromophenyl)-2-chloro-12,13-dimethoxy-9,10-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-8-ium,bromide
Uniqueness
Compared to similar compounds, 7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(p-bromophenyl)-3-chloro-12,13-dimethoxy-, bromide stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
82808-82-0 |
---|---|
Molecular Formula |
C25H21Br2ClN2O2 |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
6-(4-bromophenyl)-3-chloro-12,13-dimethoxy-9,10-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-8-ium;bromide |
InChI |
InChI=1S/C25H21BrClN2O2.BrH/c1-30-23-11-16-9-10-29-14-22(15-3-5-17(26)6-4-15)28-21-12-18(27)7-8-19(21)25(29)20(16)13-24(23)31-2;/h3-8,11-13H,9-10,14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
PBJLPNSUMIXPGV-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC[N+]3=C2C4=C(C=C(C=C4)Cl)N=C(C3)C5=CC=C(C=C5)Br)OC.[Br-] |
Origin of Product |
United States |
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